Cyclohexyl hexanoate
Overview
Description
Cyclohexyl hexanoate is a chemical compound with the molecular formula C12H22O2 . It has an average mass of 198.302 Da and a Monoisotopic mass of 198.161987 Da . It is also known by other names such as Cyclohexyl caproate and Cyclohexyl n-hexanoate .
Molecular Structure Analysis
The molecular structure of Cyclohexyl hexanoate consists of 12 carbon atoms, 22 hydrogen atoms, and 2 oxygen atoms . The structure is also available as a 2d Mol file or as a computed 3d SD file .Physical And Chemical Properties Analysis
Cyclohexyl hexanoate has a density of 0.9±0.1 g/cm3, a boiling point of 248.9±8.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . Its enthalpy of vaporization is 48.6±3.0 kJ/mol, and it has a flash point of 96.0±3.5 °C . The index of refraction is 1.454, and it has a molar refractivity of 57.4±0.4 cm3 .Scientific Research Applications
Application in Catalysis
Cyclohexyl hexanoate is used in the synthesis of cyclohexanol and ethanol via the hydrogenation of cyclohexyl acetate with Cu2Znx/Al2O3 catalysts .
Summary of the Application
Cyclohexanol (CHOL), a value-added chemical, has attracted much attention due to its huge application market . The hydrogenation of cyclohexyl acetate (CHA), derived from the esterification of acetic acid and cyclohexene, provides a novel route to yield CHOL and ethanol (EtOH), and also rationally utilizes excess acetic acid .
Methods of Application or Experimental Procedures
A series of Zn-promoted Cu/Al2O3 catalysts were prepared via a deposition–precipitation method for the liquid-phase hydrogenation of CHA to yield CHOL and EtOH . The addition of Zn species with an optimal amount greatly improved the activity and selectivity to CHOL and EtOH .
Results or Outcomes Obtained
A Cu2Zn1.25/Al2O3 catalyst, which contained 16.2 wt% Cu and 9.6 wt% Zn, exhibited superior catalytic performance with 93.9% conversion of CHA and 97.2% selectivity to EtOH along with 97.1% selectivity to CHOL in a batch reactor . The Cu2Zn1.25/Al2O3 catalyst also showed excellent stability and there was no deactivation after five runs .
Application in Flavor and Fragrance Industry
Cyclohexyl hexanoate is used as a flavor and fragrance agent .
Summary of the Application
In the flavor and fragrance industry, Cyclohexyl hexanoate is used to impart a fruity type odor . This makes it useful in the formulation of various perfumes and food flavorings.
Results or Outcomes Obtained
Application in Gas Chromatography
Cyclohexyl hexanoate is used as a standard in gas chromatography .
Summary of the Application
Gas chromatography (GC) is a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition . Cyclohexyl hexanoate, due to its specific properties, can be used as a standard in GC analysis .
Methods of Application or Experimental Procedures
In GC analysis, a sample is carried by a moving gas stream through a tube packed with a finely divided, inert, solid support material coated with a liquid stationary phase. The sample components partition between the two phases based on their relative affinities for each phase, and this partitioning allows for the separation of the sample components . Cyclohexyl hexanoate can be used as a standard to calibrate the GC system and to help identify unknown compounds based on their retention time .
Results or Outcomes Obtained
The use of standards like Cyclohexyl hexanoate in GC analysis helps to ensure the accuracy and reliability of the results. By comparing the retention time of unknown compounds to the retention time of the standard, researchers can identify the unknown compounds .
Safety And Hazards
properties
IUPAC Name |
cyclohexyl hexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-2-3-5-10-12(13)14-11-8-6-4-7-9-11/h11H,2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNOERNOMHQUCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OC1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20211474 | |
Record name | Cyclohexyl hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20211474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexyl hexanoate | |
CAS RN |
6243-10-3 | |
Record name | Cyclohexyl hexanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6243-10-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexyl hexanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006243103 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6243-10-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53960 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclohexyl hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20211474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexyl hexanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.777 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYCLOHEXYL HEXANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3B77J8GNH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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